1-(3-Amino-5-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one is a chemical compound with a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(3-Amino-5-methylpyridin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Amino-5-chloropyridin-2-yl)ethan-1-one: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(3-amino-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,9H2,1-2H3 |
InChI Key |
DPHDTPQQWWXTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)OC)N |
Origin of Product |
United States |
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